molecular formula C13H13ClN2O3 B11001809 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one

3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11001809
M. Wt: 280.70 g/mol
InChI Key: HOYMVWTZFYNZSY-UHFFFAOYSA-N
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Description

3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-chloroprop-2-en-1-yl substituent and two methoxy groups at positions 6 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the 2-chloroprop-2-en-1-yl Group: The 2-chloroprop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using appropriate chlorinated precursors.

    Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloroprop-2-en-1-yl)quinazolin-4(3H)-one: Lacks the methoxy groups at positions 6 and 7.

    6,7-dimethoxyquinazolin-4(3H)-one: Lacks the 2-chloroprop-2-en-1-yl group.

    3-(2-bromoprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of both the 2-chloroprop-2-en-1-yl group and the methoxy groups at positions 6 and 7 makes 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one unique. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

3-(2-chloroprop-2-enyl)-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C13H13ClN2O3/c1-8(14)6-16-7-15-10-5-12(19-3)11(18-2)4-9(10)13(16)17/h4-5,7H,1,6H2,2-3H3

InChI Key

HOYMVWTZFYNZSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=C)Cl)OC

Origin of Product

United States

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